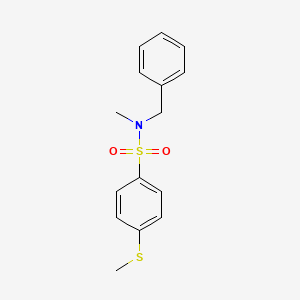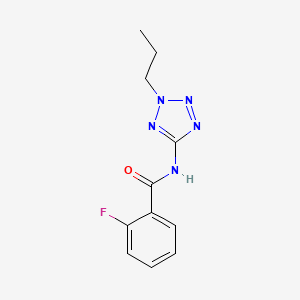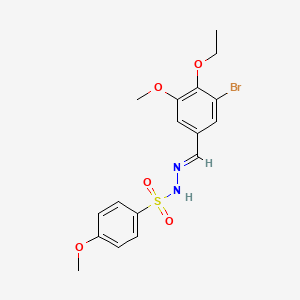
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine, also known as CQ1, is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been found to protect against oxidative stress and neuronal damage.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine induces apoptosis, cell cycle arrest, and autophagy. It also inhibits angiogenesis and metastasis. In immune cells, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine suppresses the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines. In neuronal cells, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine protects against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and modify. However, there are also some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine. One direction is to further investigate its therapeutic potential in different diseases, such as autoimmune disorders and viral infections. Another direction is to explore its synergistic effects with other drugs or therapies. Additionally, the development of new analogs with improved pharmacological properties and selectivity is also an important direction for future research.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine is necessary to fully understand its therapeutic potential and to develop new drugs with improved efficacy and safety.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine involves the condensation of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The yield of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-8-16(14-10-13(22-2)5-6-15(14)20-11)21-17-9-12(19)4-7-18(17)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXBVMGKYBJYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methylquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)

![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)